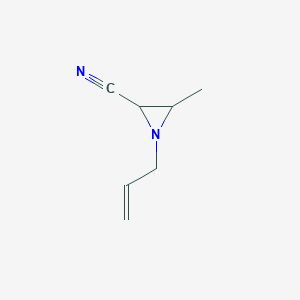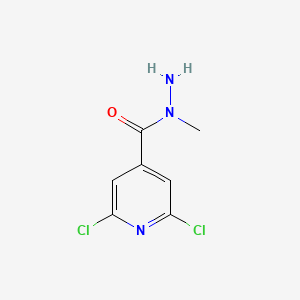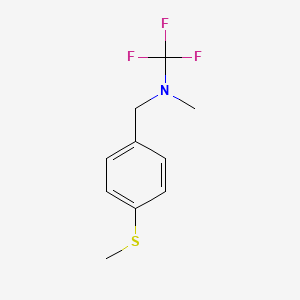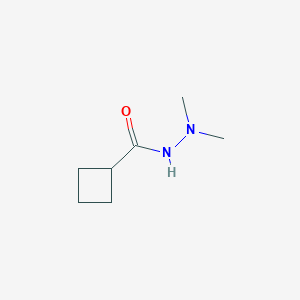
Cyclobutanecarboxylic acid, 2,2-dimethylhydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclobutanecarboxylic acid, 2,2-dimethylhydrazide is an organic compound with a unique structure that includes a cyclobutane ring and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions: Cyclobutanecarboxylic acid, 2,2-dimethylhydrazide can be synthesized through several methods. One common approach involves the reaction of cyclobutanecarboxylic acid with 2,2-dimethylhydrazine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications.
化学反应分析
Types of Reactions: Cyclobutanecarboxylic acid, 2,2-dimethylhydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the hydrazide group under mild conditions.
Major Products:
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Production of cyclobutanol derivatives.
Substitution: Generation of various substituted hydrazides.
科学研究应用
Cyclobutanecarboxylic acid, 2,2-dimethylhydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of cyclobutanecarboxylic acid, 2,2-dimethylhydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Cyclobutanecarboxylic acid: Shares the cyclobutane ring but lacks the hydrazide group.
Cyclobutylamine: Contains an amine group instead of a carboxylic acid.
Cyclobutanone: Features a ketone group in place of the carboxylic acid.
Uniqueness: Cyclobutanecarboxylic acid, 2,2-dimethylhydrazide is unique due to the presence of both the cyclobutane ring and the hydrazide group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
属性
CAS 编号 |
58585-57-2 |
|---|---|
分子式 |
C7H14N2O |
分子量 |
142.20 g/mol |
IUPAC 名称 |
N',N'-dimethylcyclobutanecarbohydrazide |
InChI |
InChI=1S/C7H14N2O/c1-9(2)8-7(10)6-4-3-5-6/h6H,3-5H2,1-2H3,(H,8,10) |
InChI 键 |
VZVDZMGDUXSONO-UHFFFAOYSA-N |
规范 SMILES |
CN(C)NC(=O)C1CCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


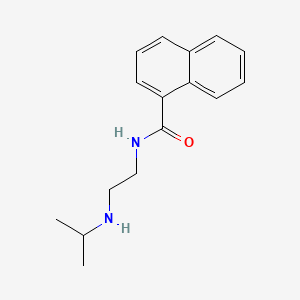
![3-Methylcyclohepta[b]pyrrole-2,8(1H,3H)-dione](/img/structure/B13957942.png)



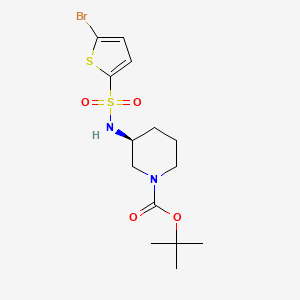
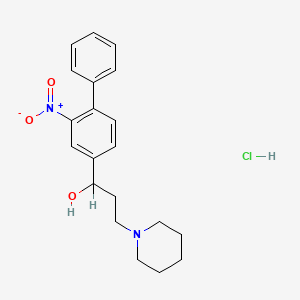
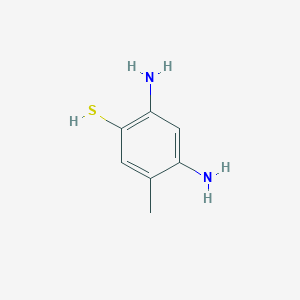
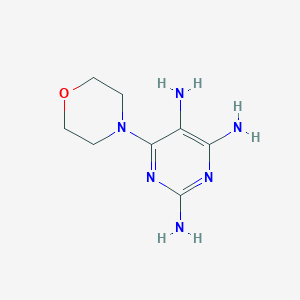
![2-Chloro-5-({[(3-chloro-1-benzothiophen-2-yl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13957984.png)

